

# Potential off-target effects of CH6953755 and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B10824790 | Get Quote |

# **Technical Support Center: CH6953755**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective YES1 kinase inhibitor, **CH6953755**.

### Frequently Asked Questions (FAQs)

Q1: What is **CH6953755** and what is its primary target?

A1: **CH6953755** is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases. It has an IC50 of 1.8 nM for YES1 and demonstrates antitumor activity in cancers with YES1 gene amplification.

Q2: What is the mechanism of action of CH6953755?

A2: **CH6953755** functions by inhibiting the autophosphorylation of YES1 at tyrosine 426 (Tyr426), which is a critical step for its kinase activity. Inhibition of YES1 activity by **CH6953755** has been shown to suppress the nuclear translocation and transcriptional activity of Yesassociated protein 1 (YAP1), a key downstream effector in the Hippo signaling pathway.

Q3: How selective is **CH6953755**?

A3: **CH6953755** is highly selective for YES1, particularly when compared to other SRC family kinases and multi-kinase inhibitors like dasatinib and bosutinib. For detailed inhibitory activity against a panel of kinases, please refer to the data table below.



# **Troubleshooting Guide**

Issue 1: Unexpected or inconsistent results in cell-based assays.

- Possible Cause 1: Off-target effects. While CH6953755 is highly selective, at higher concentrations it may inhibit other kinases.
  - Solution: Refer to the kinase selectivity profile below to identify potential off-target kinases.
     If a potential off-target is expressed in your cell line, consider using a structurally unrelated YES1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.
     Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of YES1 can help differentiate between on-target and off-target effects.
- Possible Cause 2: Low or absent YES1 expression in the cell model. The efficacy of CH6953755 is dependent on the presence and activity of YES1.
  - Solution: Confirm YES1 expression and phosphorylation (activity) in your cell line using Western blotting.
- Possible Cause 3: Suboptimal inhibitor concentration.
  - Solution: Perform a dose-response experiment to determine the optimal concentration of CH6953755 for your specific cell line and assay.

Issue 2: Difficulty in confirming target engagement (inhibition of YES1 phosphorylation).

- Possible Cause 1: Inefficient cell lysis or sample preparation.
  - Solution: Ensure you are using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of YES1.
- Possible Cause 2: Antibody issues.
  - Solution: Use a validated antibody for phosphorylated YES1 (pY426) and total YES1.
     Titrate the antibody concentration and optimize incubation times for your Western blot protocol.





# **Quantitative Data**

Table 1: Kinase Inhibitory Activity of CH6953755



| YES1         1.8           SRC         >1000           FYN         >1000           LYN         >1000           ABL1         >1000           ALK         >1000           AKT1         >1000           AURKA         >1000           BRAF         >1000           CDK2         >1000           EGFR         >1000           FGFR1         >1000           INSR         >1000           JAK2         >1000           KDR (VEGFR2)         >1000           KIT         >1000           MEK1         >1000           MET         >1000           PDGFRB         >1000 | Kinase       | IC50 (nM) |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|-----------|
| FYN       >1000         LYN       >1000         LCK       >1000         ABL1       >1000         ALK       >1000         AKT1       >1000         AURKA       >1000         BRAF       >1000         CDK2       >1000         EGFR       >1000         FGFR1       >1000         IGF1R       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         PDGFRB       >1000                                                                                                                         | YES1         | 1.8       |
| LYN       >1000         LCK       >1000         ABL1       >1000         ALK       >1000         AKT1       >1000         BRAF       >1000         CDK2       >1000         EGFR       >1000         ERBB2       >1000         FGFR1       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         PDGFRB       >1000                                                                                                                                                  | SRC          | >1000     |
| LCK       >1000         ABL1       >1000         ALK       >1000         AKT1       >1000         AURKA       >1000         BRAF       >1000         CDK2       >1000         EGFR       >1000         ERBB2       >1000         IGF1R       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         MEK1       >1000         PDGFRB       >1000                                                                                                                                                                        | FYN          | >1000     |
| ABL1       >1000         ALK       >1000         AKT1       >1000         AURKA       >1000         BRAF       >1000         CDK2       >1000         EGFR       >1000         ERBB2       >1000         IGF1R       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         PDGFRB       >1000                                                                                                                                                                        | LYN          | >1000     |
| ALK       >1000         AKT1       >1000         AURKA       >1000         BRAF       >1000         CDK2       >1000         EGFR       >1000         ERBB2       >1000         IGF1R       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         PDGFRB       >1000                                                                                                                                                                                                 | LCK          | >1000     |
| AKT1       >1000         AURKA       >1000         BRAF       >1000         CDK2       >1000         EGFR       >1000         ERBB2       >1000         FGFR1       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                 | ABL1         | >1000     |
| AURKA >1000  BRAF >1000  CDK2 >1000  EGFR >1000  ERBB2 >1000  FGFR1 >1000  IGF1R >1000  INSR >1000  JAK2 >1000  KDR (VEGFR2) >1000  KIT >1000  MEK1 >1000  PDGFRB >1000                                                                                                                                                                                                                                                                                                                                                                                          | ALK          | >1000     |
| BRAF       >1000         CDK2       >1000         EGFR       >1000         ERBB2       >1000         FGFR1       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                    | AKT1         | >1000     |
| CDK2       >1000         EGFR       >1000         ERBB2       >1000         FGFR1       >1000         IGF1R       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                   | AURKA        | >1000     |
| EGFR       >1000         ERBB2       >1000         FGFR1       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                      | BRAF         | >1000     |
| ERBB2       >1000         FGFR1       >1000         IGF1R       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                     | CDK2         | >1000     |
| FGFR1       >1000         IGF1R       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                                               | EGFR         | >1000     |
| IGF1R       >1000         INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                                                                         | ERBB2        | >1000     |
| INSR       >1000         JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                                                                                                   | FGFR1        | >1000     |
| JAK2       >1000         KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                                                                                                                            | IGF1R        | >1000     |
| KDR (VEGFR2)       >1000         KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                                                                                                                                                     | INSR         | >1000     |
| KIT       >1000         MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                                                                                                                                                                                      | JAK2         | >1000     |
| MEK1       >1000         MET       >1000         PDGFRB       >1000                                                                                                                                                                                                                                                                                                                                                                                                                                                                                              | KDR (VEGFR2) | >1000     |
| MET         >1000           PDGFRB         >1000                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                 | KIT          | >1000     |
| PDGFRB >1000                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     | MEK1         | >1000     |
|                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  | MET          | >1000     |
| PIK3CA >1000                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     | PDGFRB       | >1000     |
|                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  | PIK3CA       | >1000     |



| RET                                    | >1000 |
|----------------------------------------|-------|
| ROCK1                                  | >1000 |
| SYK                                    | >1000 |
| TIE2                                   | >1000 |
| TRKA                                   | >1000 |
| (and other kinases with >1000 nM IC50) | >1000 |

Data summarized from Hamanaka N, et al. Cancer Res. 2019.

# Experimental Protocols Protocol 1: Western Blot for YES1 and YAP1 Phosphorylation

#### 1. Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.

#### 2. SDS-PAGE and Transfer:

- Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
- Separate proteins on an 8-10% SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.

#### 3. Immunoblotting:

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C with gentle agitation.
- Rabbit anti-phospho-YES1 (Tyr426) (1:1000)
- Mouse anti-YES1 (1:1000)
- Rabbit anti-phospho-YAP (Ser127) (1:1000)



- Mouse anti-YAP (1:1000)
- Mouse anti-β-actin (1:5000)
- · Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize bands using an ECL detection reagent.

#### Protocol 2: CRISPR/Cas9-Mediated Knockout of YES1

- 1. gRNA Design and Cloning:
- Design two to three gRNAs targeting an early exon of the human YES1 gene using a CRISPR design tool.
- Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
- 2. Transfection:
- Transfect the gRNA/Cas9 plasmids into your target cancer cell line using a suitable transfection reagent.
- 3. Single-Cell Cloning:
- 48 hours post-transfection, sort GFP-positive cells into a 96-well plate for single-cell cloning using fluorescence-activated cell sorting (FACS).
- 4. Knockout Validation:
- Expand single-cell clones.
- Screen for YES1 knockout by Western blotting and confirm by Sanger sequencing of the targeted genomic region.

#### **Protocol 3: Rescue Experiment**

- 1. Generation of a Drug-Resistant YES1 Mutant:
- Introduce a gatekeeper mutation (e.g., T348M) into the wild-type YES1 cDNA by sitedirected mutagenesis. This mutation is known to confer resistance to some kinase inhibitors.







#### 2. Stable Cell Line Generation:

- Clone the wild-type YES1 and the drug-resistant YES1 mutant into a lentiviral expression vector.
- Produce lentiviral particles and transduce the YES1 knockout cells (generated in Protocol 2).
- Select for stably transduced cells.
- 3. Phenotypic Assay:
- Treat the parental, YES1 knockout, wild-type YES1 rescue, and drug-resistant YES1 rescue cell lines with a dose range of **CH6953755**.
- Assess the cellular phenotype of interest (e.g., cell viability, migration).
- A successful rescue will show that the phenotype is reversed in the wild-type YES1 rescue
  cells but not in the drug-resistant YES1 rescue cells at concentrations that inhibit the wildtype protein.

#### **Visualizations**





Click to download full resolution via product page

Caption: On-target signaling pathway of CH6953755.





Click to download full resolution via product page

Caption: Workflow for validating potential off-target effects.





Click to download full resolution via product page

Caption: Logic for confirming on-target effects of CH6953755.

 To cite this document: BenchChem. [Potential off-target effects of CH6953755 and how to control for them]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824790#potential-off-target-effects-of-ch6953755and-how-to-control-for-them]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com